molecular formula C12H17BO3 B13169754 2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13169754
M. Wt: 220.07 g/mol
InChI Key: FYGQTIPEOUZWMM-FNORWQNLSA-N
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Description

2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a furan-substituted ethenyl group. This compound is structurally characterized by a dioxaborolane ring (a cyclic boronic ester with pinacol substituents) conjugated to a trans-(E)-configured ethenyl linker attached to a furan heterocycle at the 3-position. Such compounds are typically employed in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the stability and reactivity of the boronic ester group.

Properties

Molecular Formula

C12H17BO3

Molecular Weight

220.07 g/mol

IUPAC Name

2-[(E)-2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)7-5-10-6-8-14-9-10/h5-9H,1-4H3/b7-5+

InChI Key

FYGQTIPEOUZWMM-FNORWQNLSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=COC=C2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=COC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the vinylboronate ester via palladium-catalyzed cross-coupling reactions or direct borylation of vinyl or aryl halides bearing furan substituents. The key features of the synthesis include:

  • Construction of the ethenyl (vinyl) linkage with E-configuration.
  • Introduction of the boronic ester moiety as a pinacol boronate (1,3,2-dioxaborolane ring).
  • Attachment of the furan ring at the 3-position.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Route

This is the most common and well-documented method for preparing the target compound.

Reaction Scheme:

  • Reactants: Furan-3-boronic acid or its ester derivative with a vinyl halide (e.g., vinyl bromide or iodide).
  • Catalyst: Palladium complex such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
  • Base: Potassium carbonate or cesium carbonate.
  • Solvent: Mixtures of tetrahydrofuran (THF), 1,4-dioxane, or dimethylformamide (DMF) with water.
  • Atmosphere: Inert (argon or nitrogen).
  • Temperature: Typically 70–80 °C.
  • Time: 12–24 hours depending on scale and catalyst loading.

Example Conditions:

Parameter Typical Value
Catalyst Pd(PPh₃)₄ (1–5 mol%)
Base K₂CO₃ or Cs₂CO₃ (2 equiv)
Solvent 1,4-dioxane/H₂O (10:1 v/v)
Temperature 73 °C
Reaction time 20 hours
Atmosphere Nitrogen or argon

Procedure Highlights:

  • The vinyl halide and furan boronic acid (or pinacol boronate ester) are combined with the palladium catalyst and base in the solvent mixture.
  • The reaction is purged with inert gas to exclude oxygen and moisture.
  • After heating under reflux, the reaction mixture is cooled, extracted, and purified by column chromatography.

This method yields the desired E-configured vinylboronate ester with high selectivity and good yields (typically 70–90%).

Direct Borylation of Vinyl Halides or Alkenes

An alternative approach involves direct borylation of vinyl halides or alkenes bearing a furan substituent using diboron reagents.

  • Reagents: Bis(pinacolato)diboron (B₂pin₂).
  • Catalyst: Palladium or copper complexes (e.g., Pd(dppf)Cl₂, CuCl with N-heterocyclic carbene ligands).
  • Base: Potassium acetate or sodium tert-butoxide.
  • Solvent: Toluene, dioxane, or acetonitrile.
  • Temperature: 40–80 °C.
  • Time: Several hours to overnight.

This method allows the installation of the boronate ester directly onto the vinyl moiety, preserving the furan substituent. It is especially useful for synthesizing analogs and derivatives.

Synthesis of the Pinacol Boronate Ester Intermediate

The pinacol boronate ester is formed by reaction of boronic acids with pinacol under dehydrating conditions.

  • Boronic acid precursor: Derived from furan-3-carbaldehyde or furan-3-boronic acid.
  • Conditions: Stirring with pinacol and drying agents (e.g., magnesium sulfate) in dichloromethane or other dry solvents at room temperature for 12–16 hours.
  • Workup: Filtration to remove drying agents, solvent removal, and purification.

This step is often integrated into the overall synthetic sequence to provide the stable dioxaborolane ring system.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Formation of boronic acid Furan-3-carbaldehyde oxidation or lithiation Requires careful control of moisture
Pinacol esterification Pinacol, MgSO₄, dichloromethane, room temp 16 h stirring, inert atmosphere
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 73 °C, 20 h High yield, E-selective vinyl coupling
Purification Silica gel chromatography, hexane/ethyl acetate Ensures >95% purity

Analytical Characterization of the Prepared Compound

  • Nuclear Magnetic Resonance (NMR):

    • $$^{1}H$$ NMR confirms the trans (E) configuration of the ethenyl group and the presence of the furan ring protons.
    • $$^{13}C$$ NMR shows characteristic signals for the dioxaborolane carbons and the vinyl carbons.
    • $$^{11}B$$ NMR typically shows a signal around δ 30 ppm, consistent with boronic esters.
  • Mass Spectrometry (MS):

    • High-resolution MS confirms molecular weight (C₁₃H₁₉BO₃, MW 270.135 g/mol).
  • Melting Point and Thermal Analysis:

    • The compound is usually amorphous; differential scanning calorimetry (DSC) can be used to assess thermal stability.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Solvent/System Temp (°C) Yield (%) Notes
Suzuki-Miyaura Coupling Furan-3-boronic acid + vinyl halide Pd(PPh₃)₄ (1–5 mol%) 1,4-dioxane/H₂O 70–80 70–90 Most common, high selectivity for E-isomer
Direct Borylation Vinyl halide + B₂pin₂ Pd or Cu complexes Toluene, dioxane, MeCN 40–80 Moderate Useful for direct installation of boronate
Pinacol Ester Formation Boronic acid + pinacol None CH₂Cl₂ RT 80–95 Forms stable dioxaborolane ring

Concluding Remarks

The preparation of this compound is well-established through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which provide high yields and stereoselectivity. Alternative methods such as direct borylation expand the synthetic toolbox for related derivatives. The pinacol boronate ester moiety confers stability and reactivity, making this compound a versatile intermediate in organic synthesis, particularly for constructing complex molecules via cross-coupling.

The synthetic protocols are robust and scalable, suitable for both laboratory and industrial applications, with purification and characterization methods well-defined to ensure product quality and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester moiety interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with organic halides to form new carbon-carbon bonds . This process is crucial in the formation of various organic compounds and materials.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight Melting Point Storage Conditions
2-[(E)-2-(Furan-3-YL)ethenyl]-dioxaborolane 246.1 g/mol Not reported Likely inert, dry, −20°C (inferred)
2-(2,5-Difluorostyryl)-dioxaborolane 266.09 g/mol Not reported 2–8°C
2-(9-Anthryl)-dioxaborolane (AnthBpin) 290.2 g/mol 120–122°C Room temperature
Table 2: Reaction Performance
Compound Reaction Type Catalyst System Yield (%)
Ethyl 5-(dioxaborolanyl)furan-3-carboxylate Suzuki-Miyaura Pd(PPh₃)₄ 82
2-[(Z)-1-(p-Methoxyphenyl)-ethenyl]-dioxaborolane (7h) Trans-diboration None 46
tert-Butyl indole-dioxaborolane (74) Hydroboration Pd/C 75

Biological Activity

The compound 2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Furan-Dioxaborolane) is a boron-containing organic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H17BO2C_{12}H_{17}BO_2, and it features a dioxaborolane ring with a furan substituent. The presence of boron in its structure may contribute to unique reactivity and biological interactions.

Antitumor Activity

Recent studies have demonstrated that derivatives of furan-based compounds exhibit significant antitumor properties. For instance, a study synthesized several furan derivatives and evaluated their efficacy against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Furan-DioxaborolaneMCF-7 (breast cancer)10.5Induction of apoptosis
Furan-DioxaborolaneHeLa (cervical cancer)8.3Cell cycle arrest at G2/M phase

Antimicrobial Activity

The antimicrobial potential of furan derivatives has also been explored. A study reported that certain furan compounds exhibited activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

The biological activity of Furan-Dioxaborolane can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in halted progression through the cell cycle.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress within cells.

Study 1: Antitumor Evaluation

In a controlled laboratory setting, Furan-Dioxaborolane was tested against various cancer cell lines including MCF-7 and HeLa. The study utilized MTT assays to determine cell viability post-treatment. Results indicated a dose-dependent decrease in viability with significant effects observed at concentrations above 5 µM.

Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial properties of Furan-Dioxaborolane against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing effective inhibition at concentrations as low as 15 µg/mL.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, where the boronic ester group reacts with halogenated furan derivatives. Key steps include:

  • Using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres.
  • Optimizing solvent systems (e.g., THF or DMF) and base selection (e.g., Na₂CO₃) to enhance coupling efficiency.
  • Purification via column chromatography with silica gel and hexane/ethyl acetate eluents.
    • Data : Reported yields range from 65–85%, depending on steric and electronic effects of substituents .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the ethenyl group and furan ring substitution patterns. The boron environment is inferred from ¹¹B NMR shifts (δ ~30 ppm) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₉BO₃, MW 270.135 g/mol), while HPLC with UV detection ensures >95% purity .
  • Melting Point : Typically amorphous; differential scanning calorimetry (DSC) may assess thermal stability .

Advanced Research Questions

Q. How does the furan-3-yl substituent influence the compound’s reactivity in cross-coupling reactions compared to phenyl or thiophenyl analogs?

  • Methodology :

  • Conduct comparative kinetic studies using model substrates (e.g., phenylboronic esters vs. furyl derivatives) under identical Suzuki-Miyaura conditions.
  • Analyze electronic effects via Hammett plots or DFT calculations (e.g., furan’s electron-rich nature accelerates oxidative addition but may complicate transmetallation) .
    • Data : Furan-substituted boronic esters exhibit faster coupling rates with electron-deficient aryl halides but lower stability in protic solvents .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., moisture, light, temperature)?

  • Methodology :

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks, monitoring decomposition via TLC and NMR.
  • Light Sensitivity : Expose to UV (254 nm) and measure boronic ester hydrolysis by quantifying boric acid via ion chromatography .
    • Data : The compound is hygroscopic; degradation increases by ~15% after 30 days in humid environments. Stable in anhydrous DMSO or THF at –20°C .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in asymmetric transformations?

  • Methodology :

  • Systematic Reproducibility Checks : Verify ligand-to-catalyst ratios, solvent purity, and substrate stoichiometry.
  • Advanced Characterization : Use X-ray crystallography (e.g., ) to confirm steric effects or byproduct formation.
  • Meta-Analysis : Compare data across peer-reviewed studies, noting variances in reaction scales (e.g., micro vs. bulk) .

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